4-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]butanoic acid
Description
The compound “4-[1,3-dioxo-6-(1-piperidinyl)-1H-benzo[de]isoquinolin-2(3H)-yl]butanoic acid” is a chemical compound with the linear formula C15H11NO4 . It has a molecular weight of 269.259 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a piperidinyl group, a benzo[de]isoquinolin-2(3H)-yl group, and a butanoic acid group . The presence of these groups contributes to the compound’s unique properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been studied for their reactivity . For instance, the reaction of aromatic aldehydes and 2-hydroxymethylenebenzo[b]thiophen-3-one with the amine gave a series of imines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.259 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Future Directions
The future directions for research on this compound could involve further exploration of its potential uses. Given the fluorescent properties of similar compounds , it could be interesting to explore its potential as a molecular probe or sensor. Additionally, further studies could investigate its reactivity with other compounds and its potential applications in various fields such as materials science, pharmaceuticals, and more.
properties
IUPAC Name |
4-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-18(25)8-5-13-23-20(26)15-7-4-6-14-17(22-11-2-1-3-12-22)10-9-16(19(14)15)21(23)27/h4,6-7,9-10H,1-3,5,8,11-13H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEAIALUVBXISA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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